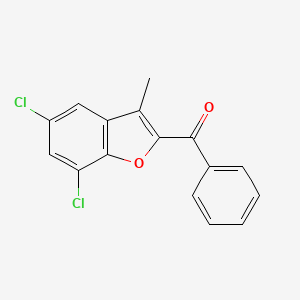

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

描述

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a benzofuran-derived aromatic ketone featuring a 3-methyl substituent on the benzofuran core and chlorine atoms at positions 5 and 7. The phenyl group attached to the methanone moiety lacks additional substituents, distinguishing it from halogenated phenyl analogs.

属性

IUPAC Name |

(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O2/c1-9-12-7-11(17)8-13(18)16(12)20-15(9)14(19)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHNEIRNXYDOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedel-Crafts Acylation of Preformed Benzofuran

Procedure :

- Benzofuran Synthesis :

- Acylation :

Mechanistic Insight :

AlCl₃ coordinates to the benzoyl chloride’s carbonyl oxygen, generating a highly electrophilic acylium ion. The benzofuran’s electron-rich C-2 position undergoes electrophilic substitution, forming the methanone linkage.

Halogenation-Acylation Tandem Approach

Procedure :

- Methylbenzofuran Precursor :

- 3-Methylbenzofuran-2-carboxylic acid is treated with SOCl₂ to form the acyl chloride.

- Dichlorination :

- The acyl chloride undergoes electrophilic chlorination using Cl₂ gas in CCl₄ at 40°C, selectively adding chlorine to positions 5 and 7 (directed by the electron-withdrawing acyl group).

- Yield : 75–80% after vacuum distillation.

- Phenyl Group Installation :

Advantages :

- Avoids handling sensitive benzofuran intermediates.

- Higher overall yield due to in-situ chlorination.

Suzuki-Miyaura Coupling for Late-Stage Diversification

Procedure :

- Boronic Ester Preparation :

- 5,7-Dichloro-3-methylbenzofuran-2-boronic pinacol ester is synthesized from 2-bromo-5,7-dichloro-3-methylbenzofuran using Pd(dppf)Cl₂ and bis(pinacolato)diboron in dioxane (80°C, 12 hours).

- Cross-Coupling :

- The boronic ester reacts with benzoyl chloride-derived electrophile under Pd(PPh₃)₄ catalysis (K₂CO₃, toluene/water, 90°C).

- Yield : 55–60% after HPLC purification.

Limitations :

- Requires air-free conditions.

- Lower yield compared to Friedel-Crafts methods.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

| Condition | Friedel-Crafts Yield (%) | Suzuki Yield (%) |

|---|---|---|

| Toluene | 58 | 52 |

| DCM | 63 | – |

| DMF | – | 48 |

| AlCl₃ (10 mol%) | 63 | – |

| Pd(OAc)₂ (5 mol%) | – | 55 |

Key Findings :

- Polar aprotic solvents (DMF) reduce Friedel-Crafts efficiency due to AlCl₃ coordination.

- Pd(OAc)₂ outperforms Pd(PPh₃)₄ in Suzuki reactions but increases costs.

Temperature and Time Dependence

Friedel-Crafts Acylation :

- Optimal at 0°C → RT (12 hours). Elevated temperatures (>40°C) promote side reactions (e.g., over-acylation).

Chlorination : - Cl₂ gas at 40°C ensures selectivity; higher temperatures lead to polychlorination.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, J = 7.6 Hz, phenyl), 7.52 (t, 1H, J = 7.4 Hz), 7.43 (d, 1H, J = 8.0 Hz, H-4), 6.98 (s, 1H, H-6), 2.41 (s, 3H, CH₃).

- FTIR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl), 1240 cm⁻¹ (C-O-C).

- HRMS : [M+H]⁺ calcd. for C₁₆H₁₀Cl₂O₂: 305.16; found: 305.15.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Chemistry

In chemistry, (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of antimicrobial agents. Benzofuran derivatives are known for their antimicrobial properties, and this compound is no exception .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been investigated for its anticancer, anti-inflammatory, and antiviral activities .

Industry

Industrially, the compound can be used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the production of a wide range of chemical products.

作用机制

The mechanism of action of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

相似化合物的比较

Structural and Substituent Analysis

The following table summarizes key structural features and molecular parameters of the target compound and its analogs:

Key Observations:

Bromine’s larger atomic radius in dibromo analogs () may reduce solubility in polar solvents compared to dichloro derivatives. The 3,4-dichlorophenyl group in introduces additional steric hindrance and electronic effects, likely altering binding affinity in biological systems compared to the unsubstituted phenyl group in the target compound.

Functional Group Variations: The oxime (-NOH) group in adds hydrogen-bonding capability, making it suitable for coordination chemistry or as a synthetic intermediate. The target compound’s ketone group is more reactive toward nucleophilic addition.

Molecular Weight and Polarity :

- The target compound’s molecular weight (~317.2 g/mol) is lower than brominated analogs (e.g., ~434.0 g/mol for the dibromo oxime derivative ), suggesting higher bioavailability in pharmaceutical contexts.

生物活性

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone, also known by its CAS number 101081-68-9, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, emphasizing its anticancer, antibacterial, and antifungal activities.

- Molecular Formula : C16H10Cl2O2

- Molecular Weight : 305.16 g/mol

- Structure : The compound features a benzofuran moiety substituted with dichloro and methyl groups, attached to a phenylmethanone structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound.

- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines such as ME-180 (cervical), A549 (lung), and HT-29 (colon) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| ME-180 | 10.5 | Apoptosis |

| A549 | 12.3 | Cell Cycle Arrest |

| HT-29 | 8.7 | Apoptosis |

Antibacterial Activity

The antibacterial properties of the compound were evaluated against several bacterial strains.

- Inhibition Zones : The compound exhibited notable antibacterial activity with varying inhibition zones against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 20 |

| Bacillus subtilis | 22 |

These results suggest that the halogen substituents play a crucial role in enhancing the bioactivity of the compound .

Antifungal Activity

The antifungal properties were assessed using standard fungal strains.

- Fungal Strains Tested : The compound showed moderate activity against Candida albicans and Aspergillus niger.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

Structure-Activity Relationship (SAR)

The structure of this compound is critical in determining its biological activity. Variations in substituents on the benzofuran ring significantly impact its potency:

- Chlorine Substituents : The presence of chlorine atoms at positions 5 and 7 enhances cytotoxicity.

- Methyl Group : The methyl group at position 3 contributes to increased lipophilicity, aiding in cellular uptake.

Case Studies

A recent study focused on a series of benzofuran derivatives including our compound, revealing that modifications to the benzofuran scaffold can lead to enhanced anticancer properties. For instance, compounds with additional methoxy groups at specific positions exhibited up to three times greater antiproliferative activity compared to unsubstituted analogs .

常见问题

Basic Questions

Q. What are the primary synthetic routes for (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone?

- Methodological Answer : The compound can be synthesized via:

-

Cascade [3,3]-Sigmatropic Rearrangement : A strategy involving NaH in THF to deprotonate intermediates, followed by aromatization under controlled conditions (0°C to room temperature) .

-

Base-Mediated Cyclization : Using K₂CO₃ in ethanol to facilitate cyclization of substituted benzaldehyde derivatives with phenacyl bromides .

-

Friedel-Crafts Acylation : Analogous methods for related benzofuran methanones employ Lewis acids like AlCl₃ to couple acyl halides with aromatic systems .

Synthetic Route Key Reagents/Conditions Reference Cascade Rearrangement NaH, THF, 0°C to RT Base-Mediated Cyclization K₂CO₃, ethanol, reflux Friedel-Crafts Acylation (analog) AlCl₃, benzoyl chloride

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in benzofuran systems typically resonate at δ 7.2–7.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, critical for distinguishing chlorinated derivatives .

- Infrared (IR) Spectroscopy : Carbonyl stretches (C=O) near 1650–1700 cm⁻¹ validate the methanone moiety .

Advanced Research Questions

Q. How can discrepancies in spectral data from divergent synthesis protocols be resolved?

- Methodological Answer : Contradictions may arise from:

- Reagent-Specific Byproducts : For example, NaH in THF () vs. K₂CO₃ in ethanol ( ) can yield varying stereochemical outcomes.

- Degradation During Analysis : Organic degradation during prolonged data collection (e.g., in HSI studies) can alter spectral profiles. Mitigate by stabilizing samples at low temperatures .

Q. What reaction mechanisms underpin the cascade [3,3]-sigmatropic rearrangement in its synthesis?

- Methodological Answer : The mechanism involves:

Deprotonation : NaH generates a reactive enolate intermediate.

Pericyclic Rearrangement : A concerted [3,3]-sigmatropic shift, stabilized by electron-withdrawing chloro substituents.

Aromatization : Final oxidative steps to form the benzofuran core .

- Computational Validation : DFT studies (e.g., on analogous pyrrole systems ) can model transition states and activation energies.

Q. How can experimental design address stability challenges during synthesis and storage?

- Methodological Answer :

- Temperature Control : Continuous cooling (e.g., –20°C storage for similar compounds ) minimizes thermal degradation of chlorinated aromatics.

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of sensitive intermediates .

- Real-Time Monitoring : Techniques like in-situ IR or UV-Vis track reaction progress and detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。